

Voderdeucitinib (Deucravacitinib) Application Notes: Dissolution and Storage Protocols for Cell Culture

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Compound of Interest

Compound Name: *Voderdeucitinib*

Cat. No.: *B15615482*

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These application notes provide detailed protocols for the dissolution and storage of **Voderdeucitinib** (also known as Deucravacitinib) for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the compound's stability, potency, and the reproducibility of experimental results.

Introduction

Voderdeucitinib (Deucravacitinib) is a potent and highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.^[1] By binding to the regulatory pseudokinase domain of TYK2, Deucravacitinib stabilizes the enzyme in an inactive conformation, thereby blocking downstream signaling pathways.^{[2][3][4]} This targeted inhibition specifically disrupts the signaling of key cytokines involved in inflammation and autoimmune responses, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).^{[1][5]} Its unique allosteric mechanism of action confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects.^{[1][4]}

Quantitative Data Summary

The following tables summarize the key quantitative data for the experimental use of **Voderdeucitinib**.

Table 1: Solubility of **Voderdeucitinib** in Various Solvents

Solvent	Solubility	Notes
DMSO	30 - 85 mg/mL (70.51 - 199.78 mM)	Sonication and the use of fresh, anhydrous DMSO are recommended to achieve maximum solubility. Moisture can reduce solubility. [1] [5] [6]
Water	Insoluble (approx. 0.009 mg/mL)	Deucravacitinib is poorly soluble in aqueous solutions. [1] [6]
Ethanol	Insoluble	
PEG 400	0.64% w/w	
Diethylene glycol monoethyl ether (DEGEE)	0.62% w/w	
Dimethyl isosorbide (DMI)	0.51% w/w	

Table 2: Storage and Stability of **Voderdeucitinib**

Form	Storage Temperature	Stability	Recommendations
Powder	-20°C	Up to 3 years	Store in a tightly sealed container, protected from light and moisture. [3] [7]
DMSO Stock Solution	-80°C	Up to 1 year	Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. [1] [3] [8]
DMSO Stock Solution	-20°C	Up to 6 months	For shorter-term storage. Avoid repeated freeze-thaw cycles. [8] [9]

Experimental Protocols

Materials

- **Voderdeucitinib** (Deucravacitinib) powder
- Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
- Sterile, DNase/RNase-free microcentrifuge tubes
- Calibrated pipettes and sterile tips
- Vortex mixer
- Ultrasonic bath (recommended)
- Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions

Voderdeucitinib is a potent compound and should be handled with care in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to avoid inhalation and contact with skin and eyes.[7]

Protocol for Preparation of a 10 mM Stock Solution

- **Equilibrate Powder:** Allow the vial of **Voderdeucitinib** powder to reach room temperature before opening to prevent condensation of moisture.
- **Weighing:** In a sterile microcentrifuge tube, carefully weigh the desired amount of **Voderdeucitinib** powder.
- **Solvent Addition:** Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of **Voderdeucitinib** (Molecular Weight: 425.46 g/mol), add 235 μ L of DMSO.
- **Dissolution:** Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.[10] If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for several minutes.[5][8]
- **Visual Inspection:** Visually inspect the solution to ensure it is clear and free of any visible particulates.
- **Aliquoting and Storage:** Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[8] Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 6 months).[1][8] Avoid repeated freeze-thaw cycles.[1][8]

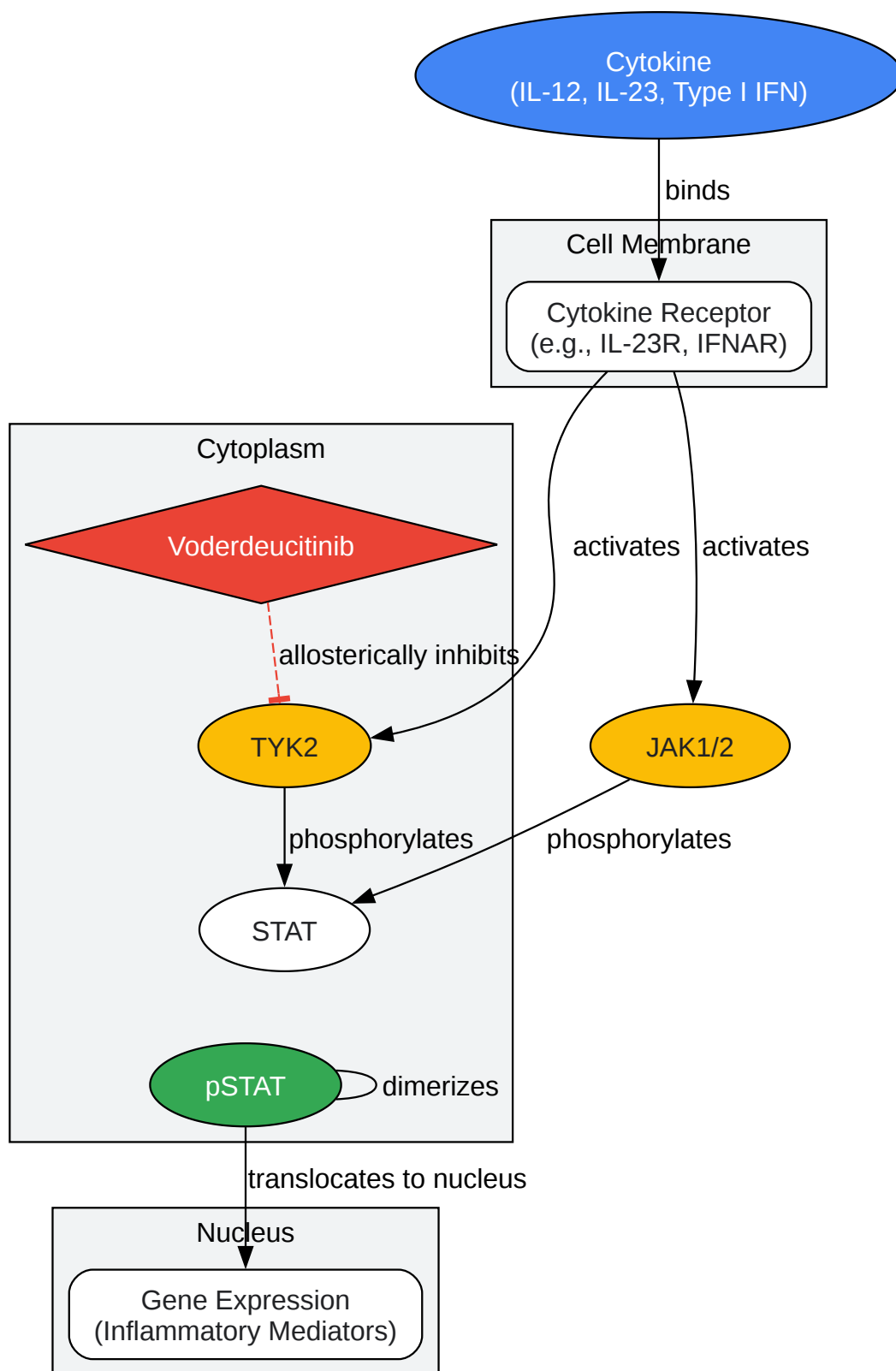
Protocol for Preparing Working Solutions for Cell Culture

Directly diluting the concentrated DMSO stock solution into an aqueous cell culture medium can cause the compound to precipitate.[6] A serial dilution method is recommended.

- **Thaw Stock Solution:** Thaw a single-use aliquot of the 10 mM **Voderdeucitinib** stock solution at room temperature.

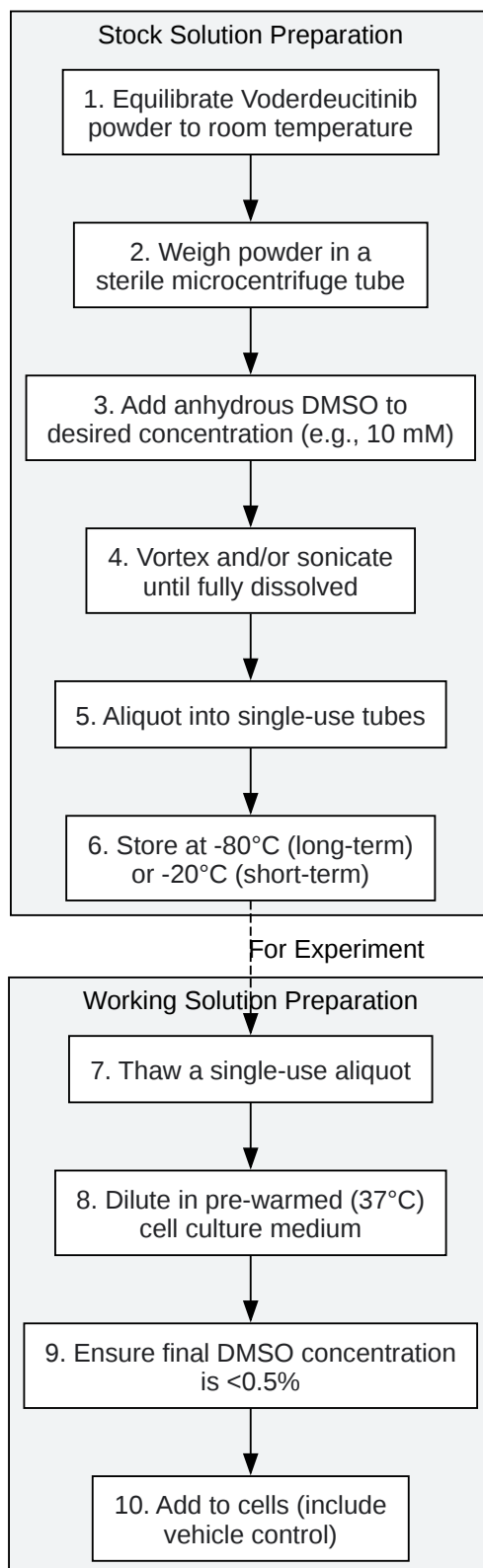
- Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO.
- Final Dilution: Pre-warm the cell culture medium to 37°C. Add the **Voderdeucitinib** stock solution or intermediate dilution to the pre-warmed medium to achieve the final desired working concentration. Gently mix by inverting the tube or pipetting.
- Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations



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Caption: **Voderdeucitinib** allosterically inhibits TYK2, blocking cytokine-induced STAT phosphorylation.



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Caption: Workflow for preparing **Voderdeucitinib** stock and working solutions for cell culture.

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References

- 1. selleckchem.com [selleckchem.com]
- 2. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 | BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deucravacitinib | BMS-986165 | TYK2 Inhibitor | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
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